1H-Tetrazole

Catalog No.
S573466
CAS No.
288-94-8
M.F
CH2N4
M. Wt
70.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Tetrazole

CAS Number

288-94-8

Product Name

1H-Tetrazole

IUPAC Name

2H-tetrazole

Molecular Formula

CH2N4

Molecular Weight

70.05 g/mol

InChI

InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5)

InChI Key

KJUGUADJHNHALS-UHFFFAOYSA-N

SMILES

C1=NNN=N1

Synonyms

1H-tetrazole, 1H-tetrazole, monohydrogen iodide, 1H-tetrazole, silver salt, tetrazole

Canonical SMILES

C1=NNN=N1
  • Bioisosterism with Carboxylic Acids: 1H-Tetrazole can mimic the behavior of carboxylic acids, a common functional group in many drugs. This similarity allows medicinal chemists to replace carboxylic acids with tetrazoles in existing drugs, potentially improving their properties like metabolic stability and binding affinity to target proteins [].
  • Hydrogen Bonding: The presence of multiple nitrogen atoms allows 1H-tetrazole to form strong hydrogen bonds with other molecules, which is crucial for interactions with proteins and other biomolecules [].
  • Diverse Chemical Modifications: The tetrazole ring can be readily modified with various functional groups, allowing researchers to tailor its properties for specific applications [].

These properties make 1H-tetrazole a promising building block for designing new drugs with various therapeutic applications, including:

  • Anticancer Agents: Studies have shown that certain tetrazole derivatives exhibit antitumor activity [].
  • Antioxidant Properties: Research suggests that tetrazoles can act as antioxidants, potentially protecting cells from damage caused by free radicals [].
  • Other Potential Applications: Ongoing research explores the potential of 1H-tetrazole derivatives in developing drugs for various conditions, including hypertension, allergies, and infections [].

However, it's important to note that while 1H-tetrazole holds promise, relatively few tetrazole-containing drugs have received regulatory approval so far []. Further research is needed to fully understand the therapeutic potential and safety profile of this diverse class of compounds.

H-Tetrazole in Organic Chemistry

Beyond medicinal chemistry, 1H-tetrazole finds applications in other areas of organic chemistry:

  • Oligonucleotide Synthesis: In DNA and RNA synthesis, 1H-tetrazole acts as an activator, facilitating the formation of phosphodiester linkages between nucleotides [].

1H-Tetrazole is a five-membered heterocyclic compound characterized by a ring structure containing four nitrogen atoms and one carbon atom. Its molecular formula is C2H2N4\text{C}_2\text{H}_2\text{N}_4 with a molecular weight of approximately 70.05 g/mol. This compound is notable for its acidic properties and is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound can exist in various tautomeric forms, with the most stable form being the one where the nitrogen atoms are arranged in a specific manner that contributes to its unique chemical reactivity .

1H-Tetrazole is a shock-sensitive and explosive compound. Here are some key safety concerns:

  • Explosivity: The primary hazard associated with 1H-Tetrazole is its explosive nature. It can detonate upon exposure to shock, heat, or friction [, ].
  • Toxicity: Decomposition of 1H-Tetrazole releases toxic oxides of nitrogen, posing inhalation hazards [, ].
  • Flammability: 1H-Tetrazole can burn rapidly when exposed to flames [].
, including:

  • Nucleophilic Substitution: It can act as a nucleophile in reactions involving electrophiles, particularly in the formation of phosphomorpholidate bonds, where it serves as both an acid and a catalyst .
  • Cycloaddition Reactions: The compound readily participates in cycloaddition reactions, such as the [2 + 3] cycloaddition with azides and nitriles, leading to the formation of various substituted tetrazoles .
  • Deprotonation Reactions: 1H-Tetrazole can undergo deprotonation to form its conjugate base, which is often more reactive and can engage in further chemical transformations .

1H-Tetrazole exhibits various biological activities that make it an interesting compound for medicinal chemistry:

  • Anticancer Properties: Recent studies have shown that certain derivatives of 1H-tetrazole demonstrate cytotoxic activity against cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116). The mechanism of action involves interaction with specific enzymes, leading to inhibited cell proliferation .
  • Antimicrobial Activity: Tetrazole derivatives have been screened for antimicrobial properties against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, as well as fungi like Candida albicans, showcasing their potential as therapeutic agents .

Several methods are employed for synthesizing 1H-tetrazole, including:

  • Azide-Nitrile Reaction: A common synthetic route involves the reaction of sodium azide with nitriles under catalytic conditions, yielding 1H-tetrazoles efficiently .
  • One-Pot Multi-Component Reactions: Recent advancements have led to one-pot syntheses that combine various reactants such as aromatic aldehydes and malononitrile with sodium azide to produce substituted tetrazoles in high yields .
  • Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the synthesis of tetrazoles from nitriles and azides, significantly reducing reaction times while improving yields .

1H-Tetrazole has diverse applications across various fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of numerous pharmaceutical compounds, particularly those targeting enzyme inhibition and cancer treatment.
  • Agrochemicals: The compound is also used in developing herbicides and pesticides due to its biological activity against pests.
  • Explosives: Due to its nitrogen-rich structure, 1H-tetrazole is explored for use in high-energy-density materials and explosives .

Interaction studies involving 1H-tetrazole derivatives have revealed significant binding affinities with various biological targets:

  • Enzyme Binding: Molecular docking studies have indicated that certain tetrazole derivatives exhibit strong binding interactions with specific enzymes such as CSNK2A1, suggesting potential applications in enzyme inhibition therapies .
  • Cytotoxic Mechanisms: The interaction of tetrazoles with cancer cell lines has been investigated through MTT assays, revealing their efficacy in inhibiting cell growth through targeted mechanisms .

1H-Tetrazole shares structural similarities with several other heterocyclic compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Properties
1,2,3-TriazoleFive-membered ringExhibits different reactivity patterns; often used in click chemistry.
BenzotriazoleFive-membered ringKnown for its UV stabilization properties; used extensively in plastics.
5-Methyl-1H-tetrazoleMethyl-substituted tetrazoleIncreased lipophilicity; potential for enhanced biological activity.
5-Amino-1H-tetrazoleAmino-substituted tetrazoleEnhanced reactivity due to amino group; useful in medicinal chemistry.

The unique feature of 1H-tetrazole lies in its ability to act both as a weak acid and a nucleophile, which distinguishes it from other similar compounds. Its reactivity profile allows it to participate effectively in a range of chemical transformations while also exhibiting significant biological activity.

Multicomponent Reactions and Cycloaddition Strategies

Multicomponent reactions (MCRs) offer convergent pathways to 1H-tetrazole derivatives with high atom economy. The Ugi-azide reaction, a four-component coupling of amines, aldehydes, isocyanides, and azides, enables the synthesis of 1,5-disubstituted tetrazoles under mild conditions. For instance, aryl aldehydes and amines condense to form imines, which undergo cycloaddition with isocyanides and trimethylsilyl azide (TMSN₃) to yield tetrazoles with regioselectivity confirmed by NMR and X-ray crystallography. This method achieves yields of 71–97% within 24 hours at ambient temperature, avoiding hazardous intermediates.

Cycloaddition strategies dominate tetrazole synthesis, particularly the [3+2] reaction between nitriles and azides. Electron-deficient nitriles (e.g., 4-nitrobenzonitrile) react efficiently with sodium azide (NaN₃) under Lewis acid catalysis, forming 5-substituted tetrazoles via a dipolar mechanism. Recent innovations include the palladium-catalyzed three-component coupling (TCC) of malononitrile derivatives, allyl carbonates, and TMSN₃, which proceeds through a π-allylpalladium azide intermediate. This method tolerates aliphatic, aromatic, and heterocyclic substrates, yielding 2-allyltetrazoles for further functionalization.

Catalytic Approaches: Transition Metal and Heterogeneous Catalysts

Transition metal catalysts enhance reaction rates and selectivity in tetrazole synthesis. Silver nanoparticles (Ag NPs) immobilized on sodium borosilicate glass (ASBN) catalyze solvent-free formation of 1-substituted tetrazoles from amines, triethyl orthoformate, and NaN₃ at 120°C. The ASBN catalyst achieves 85–94% yields in 3 hours and retains activity over five cycles due to its robust mesoporous structure. Similarly, Fe₃O₄@SiO₂-supported Cu(II) complexes enable aqueous-phase tetrazole synthesis via Schiff base intermediates, achieving 97% yield under mild conditions.

Heterogeneous systems like polystyrene-bound AlCl₃ offer advantages in recyclability and ease of separation. This catalyst facilitates solvent-free cycloaddition of aryl nitriles with NaN₃, yielding 5-aryltetrazoles at 100–120°C with 65–92% efficiency. Mechanistic studies suggest AlCl₃ activates nitriles through Lewis acid coordination, lowering the activation energy for azide attack.

Table 1: Comparative Analysis of Catalytic Systems for 1H-Tetrazole Synthesis

CatalystSubstrateConditionsYield (%)Recyclability
ASBN (Ag NPs)Aryl amines120°C, solvent-free85–945 cycles
Fe₃O₄@SiO₂-Cu(II)Benzaldehyde derivativesH₂O, 60°C977 cycles
Polystyrene-AlCl₃Aryl nitriles120°C, solvent-free65–923 cycles

Microwave-Assisted and Solvent-Free Synthesis Protocols

Microwave (MW) irradiation reduces reaction times from days to minutes. Harusawa’s protocol converts nitriles to 5-substituted tetrazoles in DMF at 130°C under MW, achieving 63–99% yields in 2 hours versus 40 hours conventionally. Scandium triflate (Sc(OTf)₃) catalyzes MW-assisted cycloadditions in i-PrOH/H₂O, enabling gram-scale synthesis of 5-(4-cyanophenyl)-1H-tetrazole with 100% yield.

Solvent-free methods align with green chemistry principles. Quinoline-based ionic liquids (QuFs) mediate tetrazole synthesis without solvents, leveraging hydrogen bonding and π-stacking interactions to stabilize intermediates. For example, 5-(p-methylphenyl)-1H-tetrazole forms in 89% yield at 80°C within 1 hour, avoiding toxic DMF.

Visible-Light-Driven and Photochemical Activation Methods

Visible-light photocatalysis enables selective tetrazole functionalization. Nitrile imine-mediated tetrazole-ene cycloaddition (NITEC) uses 405 nm light to generate reactive nitrile imines from tetrazoles, which undergo [3+2] cycloaddition with alkenes. This catalyst-free method achieves quantitative conversions in polymers, enabling applications in materials science.

Photochemical ring-opening of 2,5-disubstituted tetrazoles produces nitrile imines, which dimerize or trap dipolarophiles. UV irradiation (254 nm) of 5-aryl-1H-tetrazoles in acetonitrile yields bis-tetrazoles via C–H insertion, expanding access to polyheterocyclic frameworks.

Computational Modeling of Reaction Pathways

Computational modeling has emerged as a critical tool for understanding the complex reaction pathways of 1-hydrogen-tetrazole and its derivatives [2] [5] [13]. Density functional theory calculations employing the hybrid functional B3LYP have been extensively utilized to investigate different mechanisms of tetrazole formation, providing insights into both concerted cycloaddition and stepwise addition pathways involving neutral or anionic azide species [13].

High-level computational studies using the W1 procedure have revealed that the mutual interconversion and decomposition reactions of tetrazole isomers involve multiple pathways with distinct energy barriers [10]. The tautomeric equilibria between 1-hydrogen-tetrazole, 2-hydrogen-tetrazole, and the nitrogen-heterocyclic carbene intermediate play crucial roles in thermal decomposition mechanisms [10]. Although barriers for monomolecular tautomeric transformations are significantly high, approximately 50-70 kilocalories per mole, concerted double hydrogen atom transfer reactions in hydrogen-bonded complexes exhibit profoundly lower barriers of 18-28 kilocalories per mole [10].

Computational investigations of metalloporphyrin-catalyzed reactions demonstrate the dual reactivity of tetrazoles in click reactions and denitrogenative annulation pathways [2] [5]. In manganese-porphyrin-based catalytic systems, 1,2,3,4-tetrazole preferentially follows the click reaction pathway to afford 1,5-disubstituted products, with the denitrogenation pathway disfavored by 0.9 kilocalories per mole [2] [5]. Conversely, iron-porphyrin-based systems favor the denitrogenative annulation pathway, with click reactions disfavored by 15.9 kilocalories per mole [2] [5].

Table 1: Thermodynamic vs. Kinetic Control in Tetrazole Formation

ParameterThermodynamic ControlKinetic Control
Activation Energy (kcal/mol)VariableLower
Reaction Energy (kcal/mol)More negative (more stable products)Less negative (less stable products)
Rate-determining StepProduct stabilityTransition state stability
Temperature EffectHigher temperatures favor thermodynamic productsLower temperatures favor kinetic products
Catalyst EffectAffects equilibrium positionLowers activation energy

The formation of metal-nitrene radical intermediates through dinitrogen elimination from metal-azide complexes represents a critical chemoselectivity-determining step in these computational models [2] [5]. The sluggish dinitrogen elimination in manganese-catalyzed systems arises from the destruction of the stable electronic structure of the d-orbital half-filled shell of the manganese-azide complex [2] [5].

Stereoelectronic Effects in Regioselective Synthesis

Stereoelectronic effects play a fundamental role in determining the regioselectivity of tetrazole synthesis and functionalization reactions [11] [12] [7]. The synthesis of disubstituted tetrazoles through aliphatic amine diazotization reactions demonstrates how stereoelectronic factors influence product distribution, with 2,5-disubstituted tetrazoles preferentially formed over 1,5-disubstituted isomers [11].

Regioselectivity in tetrazole alkylation cannot be exclusively attributed to steric hindrance of the electrophile but rather depends on fundamental differences in reaction mechanisms between first-order and second-order nucleophilic substitutions [11]. The observed regioselectivity patterns are highly variable and influenced by intramolecular stabilization of diazonium intermediates [11].

Visible-light driven regioselective synthesis of 1-hydrogen-tetrazoles demonstrates how stereoelectronic effects can be harnessed through photocatalytic processes [7]. The cobalt-graphitic carbon nitride catalyzed system achieves direct regioselective synthesis with excellent yields ranging from 84-95 percent, where sodium azide functions both as a three-nitrogen donor for the tetrazole ring and as a nitrogen source for aldehyde conversion to isocyanide [7].

Table 2: Computational Methods Used in 1H-Tetrazole Studies

Computational MethodApplicationTypical Basis SetAccuracy Level
DFT/B3LYPElectronic structure, reaction mechanisms6-31G(d,p), 6-311G(d,p)Moderate
MP2Correlation effects, tautomerismaug-cc-pVTZ, aug-cc-pVQZGood
CCSD(T)High-accuracy energeticsaug-cc-pVTZExcellent
W1-F12Formation enthalpies, bond energiesComplete basis set extrapolationBenchmark quality
Molecular DynamicsDynamic behavior, conformational analysisForce fieldsTime-dependent properties

The regioselective synthesis of 2-aryl-2-hydrogen-tetrazoles through [3+2] cycloaddition reactions between arenediazonium salts and trimethylsilyldiazomethane exemplifies how stereoelectronic effects can be exploited for selective product formation [12]. Silver salt catalysis promotes this cyclization, providing access to trimethylsilyl-substituted tetrazoles that can be further functionalized through desilylation or conversion to bromo-tetrazoles [12].

Electronic effects of substituents significantly influence the reactivity and selectivity of tetrazole formation reactions [13]. Activation barriers correlate strongly with the electron-withdrawing potential of nitrile substituents, indicating that stereoelectronic factors govern the kinetics of azide addition to nitriles [13]. The proposed mechanism involves a previously unsuspected nitrile activation step leading to an imidoyl azide intermediate that subsequently cyclizes to form the tetrazole ring [13].

Intermediate Characterization in Cycloaddition Reactions

The characterization of intermediates in tetrazole cycloaddition reactions has been significantly advanced through both experimental isolation and computational prediction of transient species [9] [17] [28]. Catalytic tetrazole synthesis via [3+2] cycloaddition of sodium azide to organonitriles has enabled the isolation and structural characterization of cobalt(II)-diazido intermediates [9].

The cobalt(II) complex with tetradentate ligand N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine efficiently catalyzes the formation of 5-substituted 1-hydrogen-tetrazoles through a mechanism involving the intermediacy of a structurally characterized cobalt(II) diazido complex [9]. This represents the first example of cobalt complexes utilized for [3+2] cycloaddition reactions in tetrazole synthesis under homogeneous conditions [9].

Table 3: 1H-Tetrazole Tautomers and Their Relative Energies

TautomerRelative Energy (kcal/mol)Tautomerization Barrier (kcal/mol)Key Features
1H-Tetrazole0.0--Most stable form
2H-Tetrazole2.0750-70 (monomolecular)Second most stable
5H-TetrazoleHigher18-28 (H-bonded complex)Less common
14H-CarbeneIntermediateHighKey intermediate in decomposition

Quantum chemical topological studies on intramolecular cycloaddition reactions have revealed pseudo-concerted mechanisms for the formation of tetrazole-fused ring systems [17]. The synthesis of novel tetrazolo azepanes from azido nitriles proceeds through 1,3 intramolecular dipolar cycloaddition, with computational analysis demonstrating the involvement of specific transition state structures [17].

High-pressure studies have provided unique insights into intermediate formation and characterization under extreme conditions [3]. Phase transitions above 2.6 gigapascals reveal structural changes in the tetrazole framework, with polymerization occurring reversibly below 100 gigapascals through carbon-nitrogen bonding rather than nitrogen-nitrogen bonding [3]. These studies present novel intermolecular bonding routes and update structural models of high-pressure phases [3].

The carbene intermediate 14H has been computationally predicted as a key species in thermal decomposition mechanisms, despite never being experimentally observed [10]. This nitrogen-heterocyclic carbene plays a crucial role in the thermal decomposition pathway, with fast interconversion between tautomeric forms facilitating decomposition reactions [10].

Thermodynamic vs. Kinetic Control in Product Formation

The distinction between thermodynamic and kinetic control in tetrazole product formation represents a fundamental aspect of reaction selectivity and mechanism [10] [27] [26] [28]. Thermodynamic control typically governs product distribution at elevated temperatures and extended reaction times, favoring the most stable tetrazole isomers and derivatives [23].

Table 4: Activation Energies for Different 1H-Tetrazole Reactions

Reaction TypeActivation Energy (kcal/mol)Temperature Range (°C)Catalyst
Thermal decomposition36.2High (>200)None
Denitrogenative annulation (Mn)15.9 (disfavored)Room temperatureMn-porphyrin
Denitrogenative annulation (Fe)0.9 (favored)Room temperatureFe-porphyrin
Click reaction (Mn)0.0 (favored)Room temperatureMn-porphyrin
Click reaction (Fe)15.9 (disfavored)Room temperatureFe-porphyrin
Azide cycloaddition to nitrilesVariable80-150Various Lewis acids

Kinetic control dominates under conditions where reaction rates are determined by activation barriers rather than product stability [10] [27]. The effective activation energy of tetrazole thermolysis has been calculated as 36.2 kilocalories per mole, with unimolecular nitrogen elimination reactions predicted to dominate over hydrazoic acid elimination pathways [10].

Electrostatic activation of tetrazoles demonstrates how charged functional groups can dramatically alter the balance between thermodynamic and kinetic control [26] [28]. Positive charged functional groups on the N-methyl position lower fragmentation barriers by approximately 80 kilojoules per mole in gas phase calculations, while negative charges exhibit smaller opposite effects [26] [28]. These effects remain significant even in polar solvents, with barrier lowering on the order of 30 kilojoules per mole in dimethyl sulfoxide and acetonitrile [26] [28].

Table 5: Bond Dissociation Energies in 1H-Tetrazole

Bond TypeEnergy (kcal/mol)MethodReference Conditions
C-N (tetrazole ring)VariableCCSD(T)-F12Gas phase
N-N (tetrazole ring)VariableDFT calculationsGas phase
N-H (tetrazole)~40-50Ab initioGas phase
C-H (substituted)VariableDFT/B3P86Gas phase
N₂ elimination barrier26-33 (azobis derivatives)CCSD(T)-F12Gas phase

The thermal stability of azobistetrazole derivatives demonstrates the interplay between thermodynamic and kinetic factors in determining decomposition pathways [27]. Calculated effective activation barriers of decomposition range from 26-33 kilocalories per mole, notably lower than tetrazole itself at approximately 40 kilocalories per mole [27]. This difference correlates with observed low thermal stability and high impact sensitivity [27].

Ring-opening reactions yielding transient azide intermediates followed by nitrogen elimination represent the primary decomposition pathway under kinetic control [27]. The effective decomposition barrier is determined by the thermodynamics of tetrazole-azide rearrangement rather than the nitrogen elimination step itself [27]. Hydrazo-bridged compounds exhibit greater kinetic stability due to lack of pi-conjugation in azide intermediates, while azoxy-bridged compounds are thermodynamically unstable due to hydrogen bond stabilization [27].

Table 6: Electronic Properties of 1H-Tetrazole Derivatives

PropertyValue RangeMethodSignificance
HOMO Energy (eV)-6.5 to -4.5DFT/B3LYPElectron donation capability
LUMO Energy (eV)-1.5 to 0.5DFT/B3LYPElectron acceptance capability
Energy Gap (eV)4.2 to 5.3DFT/B3LYPChemical reactivity
Dipole Moment (D)2.5 to 4.0DFT calculationsPolarity
PolarizabilityVariableDFT calculationsIntermolecular interactions

Physical Description

1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

70.027946081 g/mol

Monoisotopic Mass

70.027946081 g/mol

Heavy Atom Count

5

LogP

-0.6 (LogP)

Melting Point

157.0 °C

UNII

D34J7PAT68

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H201 (100%): Explosive;
mass explosion hazard [Danger Explosives];
H272 (13.16%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Explosive;Oxidizer

Other CAS

288-94-8
100043-29-6

Wikipedia

Tetrazole

Dates

Modify: 2023-08-15

Explore Compound Types